molecular formula C19H21ClN2O3 B2518844 2-(4-(3-Chlorophenyl)piperazin-1-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone CAS No. 869340-98-7

2-(4-(3-Chlorophenyl)piperazin-1-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone

Cat. No. B2518844
CAS RN: 869340-98-7
M. Wt: 360.84
InChI Key: QNZJQZPRWYTDII-UHFFFAOYSA-N
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Description

The compound "2-(4-(3-Chlorophenyl)piperazin-1-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone" is a derivative of piperazine, which is a common scaffold in medicinal chemistry. Piperazine derivatives are known for their diverse pharmacological activities, including antipsychotic, anticancer, antituberculosis, and anti-HIV properties. The presence of a chlorophenyl group and a dihydroxy-methylphenyl group in the compound suggests potential for interaction with biological targets.

Synthesis Analysis

The synthesis of piperazine derivatives often involves the use of reductive amination methods, as seen in the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives . Another approach is the Michael addition of secondary amines to α, β-unsaturated carbonyl compounds . The synthesis of related compounds has been optimized for reaction conditions such as raw material ratio, reaction time, and temperature to achieve high yields .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be studied using X-ray crystallography, which provides insights into the intermolecular interactions and conformational analysis of the molecule . Density functional theory (DFT) calculations, including vibrational analysis and molecular electrostatic potential, can be used to predict the molecular geometry and confirm the structure through comparison with experimental data .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including electrochemical syntheses. For instance, electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles can lead to the formation of arylthiobenzazoles . The reactivity of these compounds can be further explored through natural bond orbital analysis and local reactivity descriptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of hydroxy groups and the chlorophenyl moiety can affect the compound's polarity and interactions with solvents. Theoretical calculations can be used to investigate thermodynamic properties, and spectroscopic methods can be employed to determine NMR chemical shifts and vibrational wavenumbers .

Relevant Case Studies

Piperazine derivatives have been evaluated for their anti-HIV activity, with some compounds showing significant potency against HIV-1 RT . Anticancer and antituberculosis studies have also been conducted, revealing that certain derivatives exhibit significant activity against these diseases . Additionally, the antipsychotic potential of these compounds has been assessed through behavioral models and computational studies, including docking studies with the human dopamine D2 receptor .

Scientific Research Applications

Therapeutic Uses and Molecular Design

Piperazine derivatives are recognized for their significant therapeutic potential across a variety of medical fields. Modifications to the piperazine nucleus can lead to compounds with varied medicinal capabilities, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others. These derivatives have been explored for their CNS activity, anticancer efficacy, cardio-protective features, and potential in imaging applications. The versatility of piperazine-based molecules makes them a valuable scaffold in drug discovery, with certain patents suggesting that modifications to the substituents on the piperazine ring could greatly influence the pharmacokinetic and pharmacodynamic profiles of the resultant compounds. This highlights the broad potential and flexibility of piperazine derivatives in the rational design of drugs for various diseases (Rathi et al., 2016).

Metabolism and Pharmacokinetics

Arylpiperazine derivatives, including compounds similar to the one , undergo extensive metabolism, which often involves CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites are known for their serotonin receptor-related effects among other neurotransmitter receptor affinities. The detailed pharmacokinetics, including the distribution and biotransformation of these metabolites, reveal a complex interaction within the body, influencing the therapeutic and possibly toxicological profiles of arylpiperazine derivatives. This indicates the importance of understanding the metabolic pathways and interactions of such compounds for their safe and effective therapeutic application (Caccia, 2007).

Pharmacophoric Contributions

Investigations into the pharmacophoric groups of piperazine derivatives have shown that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D2-like receptors. The structural exploration of these compounds sheds light on the critical elements that contribute to their activity, offering insights into the design of more selective and potent therapeutic agents. This research underscores the ongoing need to understand the structural basis for the activity of piperazine derivatives to fully exploit their therapeutic potential (Sikazwe et al., 2009).

Anti-Mycobacterial Activity

Piperazine and its analogues have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review of anti-mycobacterial compounds where piperazine serves as a crucial building block highlights the importance of this moiety in developing potent anti-TB molecules. This body of work emphasizes the potential of piperazine derivatives in addressing the critical need for new therapeutic options against tuberculosis and suggests directions for future research in this area (Girase et al., 2020).

properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-13-17(23)6-5-16(19(13)25)18(24)12-21-7-9-22(10-8-21)15-4-2-3-14(20)11-15/h2-6,11,23,25H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZJQZPRWYTDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3-Chlorophenyl)piperazin-1-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone

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